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Compound of Interest

Compound Name: 4-Methyl-8-nitroquinoline

Cat. No.: B189520 Get Quote

This guide provides an in-depth analysis of the spectral data for 4-Methyl-8-nitroquinoline
(C₁₀H₈N₂O₂), a significant heterocyclic aromatic compound.[1][2] Primarily utilized as a

versatile synthetic intermediate in medicinal chemistry and materials science, a thorough

understanding of its structural confirmation via modern spectroscopic techniques is paramount

for researchers, scientists, and professionals in drug development.[1] This document offers a

detailed examination of its mass spectrometry and nuclear magnetic resonance (NMR) data,

grounded in established principles and methodologies.

Introduction to 4-Methyl-8-nitroquinoline
4-Methyl-8-nitroquinoline belongs to the nitroquinoline class of compounds, featuring a

quinoline core substituted with a methyl group at the fourth position and a nitro group at the

eighth position.[1] Its molecular weight is 188.18 g/mol .[2][3] The precise placement of these

functional groups is critical to its chemical reactivity and potential biological activity,

necessitating unambiguous structural elucidation. Spectroscopic methods such as Mass

Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable

tools for this purpose, providing detailed information about the molecule's mass, fragmentation,

and the chemical environment of its constituent atoms.

Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and

elemental composition of a compound. For 4-Methyl-8-nitroquinoline, Electron Ionization (EI)

mass spectrometry provides critical data for structural confirmation.
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Key Spectral Data
The mass spectrum of 4-Methyl-8-nitroquinoline is characterized by several key peaks that

reveal its molecular identity and fragmentation behavior.

Mass-to-Charge Ratio
(m/z)

Proposed Fragment Significance

188 [C₁₀H₈N₂O₂]⁺ Molecular Ion (M⁺)

130 [C₉H₈N]⁺ Loss of NO₂

115 [C₈H₅N]⁺ Loss of CH₃ from [M-NO₂]⁺

Data sourced from PubChem.[3]

Interpretation of Fragmentation Patterns
The fragmentation of 4-Methyl-8-nitroquinoline under electron ionization follows logical

pathways dictated by the stability of the resulting ions.

Molecular Ion (m/z 188): The peak at m/z 188 corresponds to the intact molecule with one

electron removed, confirming the molecular weight of the compound.[3]

Loss of the Nitro Group (m/z 130): A prominent peak is observed at m/z 130, resulting from

the loss of a nitro group (NO₂) from the molecular ion. This is a common fragmentation

pathway for nitroaromatic compounds.

Loss of a Methyl Group (m/z 115): The fragment at m/z 115 arises from the subsequent loss

of a methyl radical (CH₃) from the ion at m/z 130.

The proposed fragmentation pathway is visualized in the following diagram:
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Caption: Proposed Mass Spectrometry Fragmentation Pathway for 4-Methyl-8-nitroquinoline.

Experimental Protocol for Mass Spectrometry
The following outlines a standard protocol for acquiring the mass spectrum of 4-Methyl-8-
nitroquinoline.

Sample Preparation: A dilute solution of 4-Methyl-8-nitroquinoline is prepared in a volatile

organic solvent, such as methanol or acetonitrile.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source is typically employed.

GC Separation: The sample is injected into the GC, where it is vaporized and separated from

any impurities on a capillary column.

Ionization: The eluted compound enters the EI source, where it is bombarded with high-

energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole).
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Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While experimentally determined and published high-resolution NMR data for 4-
Methyl-8-nitroquinoline is not readily available in public databases, we can predict the

expected chemical shifts and coupling patterns based on the analysis of its structural features

and data from analogous compounds.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and

the methyl group protons. The electron-withdrawing nitro group and the aromatic ring currents

will significantly influence the chemical shifts of the protons.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.9 Doublet 1H H-2

Adjacent to the

quinoline

nitrogen.

~7.5 Doublet 1H H-3 Coupled to H-2.

~7.8
Doublet of

doublets
1H H-5

Influenced by the

nitro group and

coupled to H-6

and H-7.

~7.6 Triplet 1H H-6
Coupled to H-5

and H-7.

~8.2
Doublet of

doublets
1H H-7

Deshielded due

to proximity to

the nitro group

and coupled to

H-5 and H-6.

~2.7 Singlet 3H -CH₃
Methyl group at

the C-4 position.

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon

atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic

effects of the substituents.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~150 C-2 Carbon adjacent to nitrogen.

~122 C-3 Aromatic CH.

~145 C-4
Carbon bearing the methyl

group.

~128 C-4a
Quaternary carbon in the ring

junction.

~125 C-5 Aromatic CH.

~130 C-6 Aromatic CH.

~124 C-7 Aromatic CH.

~148 C-8
Carbon bearing the nitro

group.

~136 C-8a
Quaternary carbon in the ring

junction.

~19 -CH₃ Methyl carbon.

Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Sample Preparation: Dissolve 5-10 mg of 4-Methyl-8-nitroquinoline in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Optimize the spectral width to cover the expected range of chemical shifts.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Perform phase and baseline corrections.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

The relationship between the experimental workflow and data analysis is depicted below:
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Experimental Workflow

Data Analysis

Sample Preparation

Data Acquisition (NMR/MS)

Raw Spectral Data

Generates

Interpretation & Structural Elucidation

Structural Confirmation

Leads to

Click to download full resolution via product page

Caption: General workflow from experimental setup to structural confirmation.

Conclusion
The combined application of mass spectrometry and nuclear magnetic resonance spectroscopy

provides a robust framework for the structural characterization of 4-Methyl-8-nitroquinoline.

Mass spectrometry confirms the molecular weight and offers insights into the molecule's

fragmentation, while NMR spectroscopy elucidates the detailed atomic arrangement and

chemical environment of the carbon-hydrogen framework. The methodologies and data

interpretation presented in this guide serve as a comprehensive resource for researchers
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working with this and related heterocyclic compounds, ensuring the scientific integrity and

accuracy of their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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